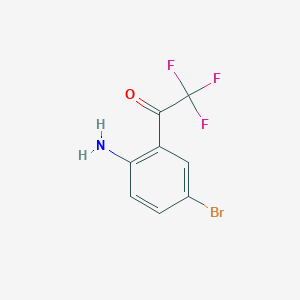

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTOSTWUQONVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676601 | |

| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233967-22-0 | |

| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233967-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides an in-depth analysis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0), a fluorinated aromatic ketone of significant interest to the chemical research and drug discovery sectors. The molecule's unique architecture, combining a nucleophilic aniline, an electrophilic trifluoromethyl ketone, and a synthetically versatile aryl bromide, makes it a highly valuable building block for constructing complex molecular entities. This document details its physicochemical properties, provides a robust framework for its spectroscopic characterization, outlines a logical and field-proven synthetic strategy, and explores its vast potential in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this compound's unique reactivity profile.

Introduction and Strategic Importance

This compound is a specialized chemical intermediate that stands at the crossroads of several important functional group classes: primary amines, halogenated benzenes, and fluorinated ketones.[1] This trifecta of functionalities provides a platform for orthogonal chemical modifications, allowing for sequential and site-selective reactions.

The strategic importance of this molecule is rooted in these features:

-

The Aryl Bromide: Serves as a key handle for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

-

The o-Amino Ketone Moiety: Acts as a classical precursor for the synthesis of a wide range of heterocyclic systems, most notably quinolines, benzodiazepines, and other fused-ring structures through condensation reactions.

-

The Trifluoromethyl Group: A well-established bioisostere in medicinal chemistry, the CF₃ group can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity, making it a desirable feature in drug candidates.

This guide will deconstruct the molecule's properties and provide the scientific rationale behind its synthesis and application, empowering researchers to integrate it effectively into their discovery workflows.

Physicochemical and Spectroscopic Profile

The unambiguous identification and confirmation of purity are paramount in any synthetic workflow. The following section details the core properties of this compound and the expected spectroscopic signatures for its characterization.

| Property | Value | Source |

| CAS Number | 1233967-22-0 | [1][2] |

| Molecular Formula | C₈H₅BrF₃NO | Inferred |

| Molecular Weight | 268.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Synonym | 2'-Amino-5'-bromo-2,2,2-trifluoroacetophenone | [3] |

Spectroscopic Characterization: A Predictive Analysis

While comprehensive published spectra for this specific molecule are not widely available, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive approach is a cornerstone of modern chemical analysis, allowing scientists to validate their experimental results against a robust theoretical framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons on the substituted benzene ring. The proton ortho to the amino group and meta to the acyl group (H-3) would appear most upfield. The proton ortho to the bromine (H-6) would be deshielded, and the proton para to the amino group (H-4) would be intermediate. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ketone will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The six aromatic carbons will have distinct chemical shifts influenced by the electronic effects of the three different substituents.

-

Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. Due to the presence of bromine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol: NMR Sample Preparation

This protocol ensures the acquisition of high-quality NMR data for structural elucidation and purity assessment.

Materials:

-

NMR tube (5 mm, clean and dry)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample (5-10 mg)

-

Glass vial and Pasteur pipette

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean vial.

-

Solubilization: Add approximately 0.7 mL of the chosen deuterated solvent. If using CDCl₃, TMS is often already included. If not, add a trace amount.

-

Dissolution: Securely cap the vial and gently vortex or swirl until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.[4]

-

Acquisition: Insert the tube into the NMR spectrometer, lock onto the solvent's deuterium signal, shim the magnetic field to optimize homogeneity, and acquire the desired spectra (¹H, ¹³C, etc.).[4]

Synthesis and Purification Strategy

A robust and scalable synthesis is critical for the utility of any chemical building block. The logical approach to synthesizing this compound is via an electrophilic aromatic substitution reaction.

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the aromatic ring and the acyl group. This points to a Friedel-Crafts acylation reaction, a well-established and reliable method for forming such bonds. The starting materials are therefore a substituted aniline and an activated trifluoroacetic acid derivative.

Caption: Retrosynthesis of the target compound.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established chemical principles for the acylation of electron-rich aromatic systems. The key challenge is managing the reactivity of the amino group, which can also be acylated. However, under controlled conditions with a suitable Lewis acid, acylation on the aromatic ring is favored.

Reaction Scheme:

Caption: Proposed forward synthesis reaction.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the DCM with stirring. Causality Note: AlCl₃ is the Lewis acid catalyst that coordinates to the acylating agent, making it a more potent electrophile.

-

Reagent Addition: In a separate flask, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

-

Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches any remaining reactive species.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile hub for generating molecular diversity. The three primary functional groups offer distinct and often non-interfering reaction pathways.

Caption: Reactivity map of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is arguably the molecule's most powerful synthetic handle. It is an ideal substrate for a multitude of Pd-catalyzed reactions that form the bedrock of modern medicinal chemistry. This allows for the precise installation of diverse substituents at the 5-position of the aniline ring, building out vectors of a potential drug scaffold to probe interactions with biological targets.

Heterocycle Formation: The Friedländer Annulation

The ortho-aminoaryl ketone functionality is a classic precursor for the Friedländer synthesis of quinolines.[5] By condensing this compound with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or an ester), one can construct highly substituted 6-bromo-2-(trifluoromethyl)quinolines. These scaffolds are prevalent in numerous biologically active molecules.

Derivatization of Amine and Ketone Groups

The primary amine can be further functionalized through acylation, sulfonylation, or reductive amination. The trifluoromethyl ketone can undergo nucleophilic addition or be stereoselectively reduced to a chiral alcohol, introducing a new stereocenter and a hydrogen-bond-donating group, which can be critical for molecular recognition in a biological system.[6]

Applications in Drug Discovery

While specific applications of this exact molecule in launched drugs are not publicly documented, building blocks with its combination of features are frequently cited in medicinal chemistry literature. Its utility is best understood by its potential role in constructing molecules for validated drug targets. For instance, substituted benzimidazoles, quinazolines, and other heterocycles derived from precursors like this are known to be potent kinase inhibitors, ion channel modulators, and GPCR ligands.[7][8][9] The presence of both a bromine handle for diversity and a trifluoromethyl group for metabolic stability makes it an exemplary lead-generation scaffold.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The information below is summarized from available Safety Data Sheets (SDS).[3]

| Hazard Information | GHS Classification |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[3] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Ingestion: Wash out mouth with water. Do not induce vomiting.[3]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[3]

-

In all cases of exposure, seek medical attention.[3]

-

-

Firefighting: Use carbon dioxide, dry chemical powder, or foam. In case of fire, toxic fumes containing carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF) may be emitted.[3]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for molecular innovation. Its carefully arranged functional groups provide a blueprint for synthetic efficiency, enabling the rapid construction of diverse and complex chemical libraries. For researchers in drug discovery and materials science, this compound offers a reliable starting point for developing next-generation molecules with tailored properties. Its predictable reactivity, combined with the powerful influence of its fluorinated moiety, ensures its continued relevance in the landscape of advanced chemical synthesis.

References

- 1-(2-Amino-5-bromophenyl)ethanone | 29124-56-9. LookChem. [Link]

- Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applic

- 1-(2-Amino-5-bromophenyl)ethan-1-one. PubChem. [Link]

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- NMR Gallery Indexed by NMR Spin Systems.

- Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][10]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed. [Link]

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound | 1233967-22-0 [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scihorizon.com [scihorizon.com]

- 7. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

Executive Summary

This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic ketone of significant interest to researchers in medicinal chemistry and drug discovery. The molecule's unique architecture, combining a nucleophilic amino group, a synthetically versatile bromine handle, and a bio-active trifluoromethyl ketone moiety, positions it as a valuable building block for complex molecular scaffolds. This document delineates its core physicochemical properties, proposes robust synthetic and analytical workflows, explores its chemical reactivity, and contextualizes its potential applications in modern drug development programs. As a senior application scientist, the narrative emphasizes the causal logic behind experimental design and the strategic value of this compound's distinct structural features.

Introduction & Strategic Importance

Molecular Overview

This compound is a compound that strategically integrates three key functional groups onto a benzene ring. The interplay between the electron-donating amino group, the electron-withdrawing trifluoroacetyl group, and the synthetically labile bromine atom creates a platform ripe for chemical exploration. Understanding the influence of each component is critical to leveraging its full potential.

The Trifluoromethyl Ketone Moiety: A Privileged Pharmacophore

The trifluoromethyl ketone (TFMK) is not merely a structural component; it is a well-established pharmacophore in medicinal chemistry. The strong electron-withdrawing nature of the CF3 group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This allows TFMKs to act as potent reversible covalent inhibitors by forming stable, yet reversible, hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in enzyme active sites.[1] Furthermore, the trifluoromethyl group itself offers distinct advantages:

-

Metabolic Stability: It can block sites of oxidative metabolism, increasing a drug candidate's half-life.[2]

-

Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and facilitate better drug-receptor interactions.[2][3]

-

pKa Modulation: Its presence can lower the pKa of nearby acidic or basic groups, influencing ionization state and binding interactions.[4]

The 2-Amino-5-bromophenyl Scaffold: A Versatile Synthetic Handle

The substituted phenyl ring provides a robust and strategically functionalized scaffold. The primary amine at the C2 position is a key nucleophilic center and a hydrogen bond donor, crucial for molecular recognition. The bromine atom at the C5 position is the linchpin for synthetic diversification. It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[5] This capability is fundamental to building molecular libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

While extensive experimental data for this specific molecule is not broadly published, we can consolidate available information and infer key properties based on its structural analogs and functional group chemistry.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₅BrF₃NO | Inferred |

| Molecular Weight | 268.03 g/mol | [6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥96% | [6] |

| InChI Key | CWTOSTWUQONVEW-UHFFFAOYSA-N | [6] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. Limited solubility in water is anticipated. | Inferred |

| pKa (Predicted) | The anilinic amine is expected to have a pKa around 3-4, significantly reduced from aniline (~4.6) due to the powerful electron-withdrawing effect of the trifluoroacetyl group. | Inferred |

Spectral Characteristics (Predicted):

-

¹H NMR: Protons on the aromatic ring would appear as distinct doublets and doublets of doublets in the 6.5-8.0 ppm range. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The trifluoromethyl ketone carbonyl carbon would be a key diagnostic signal. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This signal is highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent tool for studying binding events.

Synthesis & Characterization

A robust and scalable synthesis is paramount for the utility of any building block. Below is a proposed synthetic strategy and a workflow for its analytical validation.

Retrosynthetic Analysis & Strategic Considerations

The most logical synthetic approach involves the Friedel-Crafts acylation of a suitable aniline derivative. To prevent side reactions with the amino group, it must first be protected. 4-bromoaniline is a commercially available starting material. The key transformation is the ortho-acylation, which can be directed by the protected amine.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.

Step 1: Protection of 4-Bromoaniline

-

Dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise while stirring at room temperature.

-

Heat the mixture to 50°C for 1 hour.

-

Monitor reaction completion by TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot.

-

Pour the reaction mixture into ice water to precipitate the product, N-(4-bromophenyl)acetamide.

-

Filter, wash the solid with water until neutral, and dry under vacuum.

Step 2: Friedel-Crafts Acylation

-

To a flask containing anhydrous aluminum chloride (AlCl₃, 3.0 eq), add dichloroethane as the solvent under a nitrogen atmosphere.

-

Cool the suspension to 0°C.

-

Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.

-

Add the protected aniline from Step 1 (1.0 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-(4-bromo-2-(trifluoroacetyl)phenyl)acetamide.

Step 3: Deprotection

-

Dissolve the purified product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).

-

Reflux the mixture for 4-6 hours, monitoring the removal of the acetyl group by TLC.

-

Cool the solution and neutralize carefully with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is critical.

Caption: Workflow for analytical validation of the final product.

Chemical Reactivity & Derivatization Potential

The true value of this molecule lies in its capacity for selective chemical modification at three distinct points.

Palladium-Catalyzed Cross-Coupling

The C-Br bond is the primary site for diversification. Its reactivity allows for the construction of C-C, C-N, and C-O bonds, which is essential for exploring the chemical space around the core scaffold.

Caption: Key cross-coupling reactions at the bromine position.

-

Expertise: Choosing the correct phosphine ligand and base is critical for optimizing these reactions. For example, bulky, electron-rich ligands like SPhos or XPhos are often required for efficient Buchwald-Hartwig amination with sterically hindered amines.

Reactions of the Amino Group

The primary amine is a versatile nucleophile.

-

Acylation/Sulfonylation: Reacts readily with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to modulate solubility and introduce new pharmacophoric elements.

-

Reductive Amination: Can be used to introduce alkyl substituents.

-

Sandmeyer Reaction: Can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -I), offering an alternative diversification strategy to cross-coupling.

Reactivity of the Trifluoromethyl Ketone

As discussed, the ketone's primary role is often biological. It readily and reversibly forms hydrates in aqueous media. This equilibrium is key to its mechanism as a covalent inhibitor. While less common, it can undergo nucleophilic addition, but its high electrophilicity and the stability of the resulting adducts must be carefully considered.

Applications in Drug Discovery

This compound is not an end-product but a strategic starting point for generating high-value molecules.

-

Fragment-Based Drug Discovery (FBDD): It can be used as a core fragment for building more complex molecules. The bromine serves as the vector for growing the fragment into an adjacent pocket of a biological target.

-

Kinase Inhibitors: Many kinase inhibitors feature an aminophenyl core. The amino group can form a critical hydrogen bond with the "hinge" region of the kinase. The trifluoromethyl ketone could be targeted towards a nearby serine or cysteine residue for enhanced potency and selectivity.

-

SAR Library Synthesis: The orthogonal reactivity of the amine and bromide allows for the systematic and efficient synthesis of a 2D library. One axis of the library would explore substitutions at the amine, while the second axis explores diversity introduced via cross-coupling at the bromide position.

Conclusion

This compound is a specialty chemical engineered for efficiency and versatility in medicinal chemistry. Its physicochemical properties are dominated by the powerful electronic effects of the trifluoromethyl ketone, which imparts both metabolic stability and a valuable mechanism for biological inhibition. Its synthetic utility is anchored by the orthogonally reactive amino and bromo functionalities, providing researchers with reliable and strategic handles for molecular diversification. For drug development professionals, this compound represents a high-potential starting point for the discovery of novel therapeutics, particularly in areas where reversible covalent inhibition is a desired modality.

References

- ResearchGate. Synthesis of 2-Amino-5-bromopyridine.

- PubChem. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone.

- PubChem. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone.

- Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

- PubMed. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity.

- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.

- ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design.

- ChemRxiv. A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes.

- Cenmed Enterprises. 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone (C007B-538782).

- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Patsnap. Preparation method of 2-amino-5-bromopyridine.

- Bentham Science. Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents.

- ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR....

- PubChem. 1-(2-Amino-5-bromophenyl)ethan-1-one.

- ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....

Sources

An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: A Key Intermediate in Modern Drug Discovery

CAS Number: 1233967-22-0

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's chemical and physical properties, outlines a robust synthetic protocol, and explores its critical applications as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Furthermore, this guide provides detailed methodologies for the characterization of this intermediate and its derivatives, alongside essential safety and handling protocols. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding for the target audience.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance a range of pharmacokinetic and physicochemical properties.[1] The trifluoromethyl group, in particular, can significantly improve metabolic stability, membrane permeation, and binding affinity of a drug candidate to its biological target.[1] this compound emerges as a valuable intermediate by combining the advantageous properties of a trifluoromethyl ketone with the synthetic versatility of a substituted aniline. The ortho-amino ketone moiety is a classic precursor for the construction of various heterocyclic systems, which are prevalent in pharmacologically active compounds. This guide aims to provide a detailed technical resource for the effective synthesis, characterization, and utilization of this key building block.

Physicochemical Properties

This compound is a solid at room temperature. Its structural and physical characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1233967-22-0 | [2] |

| Molecular Formula | C₈H₅BrF₃NO | |

| Molecular Weight | 268.03 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% | [2] |

| InChI Key | CWTOSTWUQONVEW-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the target molecule can be efficiently achieved through a two-step process starting from the commercially available 2'-aminoacetophenone. The chosen synthetic strategy involves an initial electrophilic bromination followed by trifluoroacetylation. This approach is logical as the amino group of the starting material is a strong activating group, directing the bromination to the ortho and para positions. Subsequent trifluoroacetylation provides the desired product.

Step 1: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone

This initial step involves the regioselective bromination of 2'-aminoacetophenone. The amino group is a powerful ortho-, para-director, and by controlling the stoichiometry of the brominating agent, we can favor the mono-brominated product at the para position.

Reaction Scheme:

Caption: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone.

Materials:

-

2'-Aminoacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Ethanol

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-aminoacetophenone in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of one equivalent of bromine in glacial acetic acid dropwise to the cooled solution while maintaining vigorous stirring. The causality behind the slow addition at low temperature is to control the exothermicity of the reaction and to minimize the formation of di- and tri-brominated byproducts.

-

After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing ice water. This step quenches the reaction and precipitates the product.

-

If any orange color from unreacted bromine persists, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial for the subsequent extraction.

-

Extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 1-(2-amino-5-bromophenyl)ethanone.

-

The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.[3][4]

Step 2: Synthesis of this compound

The second step involves the trifluoroacetylation of the amino group of 1-(2-amino-5-bromophenyl)ethanone. A common and effective method is the use of trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the trifluoroacetic acid byproduct.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1-(2-Amino-5-bromophenyl)ethanone

-

Trifluoroacetic Anhydride (TFAA)

-

Pyridine

-

Dichloromethane

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Experimental Protocol:

-

Dissolve 1-(2-amino-5-bromophenyl)ethanone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is recommended to prevent side reactions with atmospheric moisture.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution. The reaction is often exothermic, and slow addition helps to control the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable precursor in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The ortho-amino ketone functionality is particularly amenable to cyclization reactions to form quinolines, benzodiazepines, and other important scaffolds in medicinal chemistry.

Precursor for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[5][6] The 2-aminophenyl ketone scaffold is a key component in many reported kinase inhibitors. For instance, quinazoline-based compounds, which can be synthesized from ortho-aminoaryl ketones, have shown potent inhibitory activity against various kinases, including VEGFR-2, a key mediator of angiogenesis in tumors.

The synthesis of a quinazoline-based kinase inhibitor from the title compound can be envisioned as follows:

Sources

- 1. 3 -Bromo-2,2,2-trifluoroacetophenone = 97 655-26-5 [sigmaaldrich.com]

- 2. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

structure elucidation of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

Introduction: The Imperative of Structural Certainty

In the landscape of chemical synthesis and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An error in structural assignment can invalidate extensive biological screening, mechanistic studies, and optimization efforts. The target of this guide, this compound, is a halogenated and fluorinated aromatic ketone.[1][2] Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine and bromine atoms.[3][4][5][6] This document provides a comprehensive, multi-technique workflow for the complete structural elucidation of this molecule, moving beyond a simple recitation of data to explain the strategic rationale behind the analytical sequence. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for confirming the molecular blueprint.

Chapter 1: Mass Spectrometry – Decoding the Molecular Formula and Fragmentation

Expertise & Rationale: We begin with Mass Spectrometry as it provides the most direct route to two fundamental pieces of information: the molecular weight and the elemental composition. This initial data constrains the realm of possible structures and provides immediate confirmation of key elemental features, in this case, the presence of bromine.

The first and most critical observation in the mass spectrum is the isotopic pattern of the molecular ion. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[7] This results in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 mass-to-charge units (m/z), with nearly equal intensity (an M and M+2 peak).[7][8] This signature is a definitive indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) is then employed to distinguish the exact elemental formula (C₈H₅BrF₃NO) from any other combination of atoms that might have the same nominal mass, providing a high degree of confidence before proceeding to more complex structural analysis.[9]

Predicted Mass Spectrometry Data

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |

| 267 | 269 | [C₈H₅BrF₃NO]⁺˙ (Molecular Ion) | Electron Ionization |

| 198 | 200 | [C₇H₅BrNO]⁺˙ | Loss of •CF₃ |

| 183 | 185 | [C₆H₅BrN]⁺˙ | Loss of •CF₃ and CO |

| 170 | 172 | [C₆H₄Br]⁺ | Loss of •CF₃, CO, and HCN |

| 99 | 99 | [C₂F₃O]⁺ | Cleavage of the C-C bond alpha to the ring |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source.

-

Introduction: Introduce the sample via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Analysis: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Processing: Analyze the resulting spectrum for the molecular ion peak, the characteristic Br isotopic pattern, and major fragment ions. Compare the exact mass of the molecular ion with the theoretical mass for C₈H₅BrF₃NO.

Chapter 2: Infrared Spectroscopy – A Rapid Survey of Functional Groups

Expertise & Rationale: Following mass spectrometry, Infrared (IR) Spectroscopy offers a rapid, non-destructive confirmation of the key functional groups proposed by the molecular formula.[10][11] The principle is that covalent bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific bonds like N-H, C=O, and C-F.

The presence of the trifluoroacetyl group is expected to shift the carbonyl (C=O) stretch to a higher frequency (wavenumber) compared to a typical aryl ketone (which appears around 1685 cm⁻¹) due to the strong electron-withdrawing inductive effect of the fluorine atoms. The primary amine (-NH₂) group should be clearly identifiable by its characteristic two-peak absorption pattern resulting from symmetric and asymmetric N-H stretching modes.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3480 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~1725 | Strong, Sharp | C=O Stretch | Trifluoromethyl Ketone |

| 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl Group (-CF₃) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Chapter 3: NMR Spectroscopy – Assembling the Molecular Skeleton

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing definitive information about the atomic connectivity and chemical environment of the molecule's carbon-hydrogen framework.[12] A suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are used in concert to build the structure piece by piece.

-

¹⁹F NMR is performed first as it is a simple experiment that should yield a single, sharp signal, unequivocally confirming the presence and electronic environment of the trifluoromethyl group. The chemical shift of this group is sensitive to its surroundings.[13][14][15][16]

-

¹H NMR reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). For this molecule, the aromatic region is key to confirming the substitution pattern.

-

¹³C NMR provides a count of the unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Coupling to fluorine (J-coupling) provides additional structural clues, often splitting the signals of the carbonyl and trifluoromethyl carbons into characteristic quartets.[17][18]

-

2D NMR experiments are the final step to lock in the structure. COSY confirms proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations, which are critical for connecting disparate parts of the molecule, such as linking the aromatic protons to the carbonyl carbon.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 | d | J ≈ 2.5 Hz | 1H |

| H-4 | ~7.4 | dd | J ≈ 8.5, 2.5 Hz | 1H |

| H-3 | ~6.8 | d | J ≈ 8.5 Hz | 1H |

| -NH₂ | ~4.5 | br s | - | 2H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Multiplicity (due to F-coupling) | Key Feature |

| C=O | ~180 | q (²J_CF ≈ 35 Hz) | Deshielded, coupled to ³F |

| C-5 | ~110 | s | Carbon bearing Bromine |

| C-1 | ~118 | s | Carbon bearing C(O)CF₃ |

| CF₃ | ~117 | q (¹J_CF ≈ 290 Hz) | Strong C-F one-bond coupling |

| C-3 | ~120 | s | Shielded by -NH₂ |

| C-2 | ~150 | s | Carbon bearing Amine |

| C-4 | ~135 | s | Aromatic CH |

| C-6 | ~138 | s | Aromatic CH |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine Label | Predicted δ (ppm) | Multiplicity | Key Feature |

| -CF₃ | -70 to -80 | s | Single environment for all 3 F atoms |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate reference standard.

-

2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, optimizing as needed for the specific sample concentration.

Chapter 4: Data Synthesis and Visualization of the Elucidation Workflow

-

MS establishes the molecular formula (C₈H₅BrF₃NO) and confirms the presence of one bromine atom.

-

IR confirms the functional groups : a primary amine (-NH₂), a carbonyl (C=O), and a trifluoromethyl group (-CF₃).

-

NMR provides the framework :

-

¹⁹F NMR shows a single singlet, confirming the -CF₃ group.

-

¹H NMR shows three distinct aromatic protons with a 1:1:1 ratio and a 2H broad singlet for the -NH₂ group. The splitting pattern (d, dd, d) is characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR shows the expected 8 unique carbon signals, including the characteristic quartets for the carbonyl and CF₃ carbons.

-

2D NMR connects the pieces:

-

COSY would show a correlation between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the ring.

-

HSQC would definitively assign each proton signal to its corresponding carbon signal.

-

HMBC is the final confirmation. A key correlation would be observed from the proton at H-6 across three bonds to the carbonyl carbon (C=O), unequivocally placing the trifluoroethanone group at the C-1 position, adjacent to the amino group.

-

-

This logical, step-wise convergence of data from independent analytical methods provides an exceptionally high degree of confidence in the final structural assignment.

Visualization of the Analytical Workflow

Caption: Overall workflow for structure elucidation.

Key NMR Correlation Diagram

Caption: Key COSY and HMBC correlations confirming the structure.

References

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link][14][15][16][17]

- Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(14), 1417-1422.

- Lehtonen, M., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Bovee, T. F., et al. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 24(19), 2847-2854.

- Gakh, A. A., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(2), 1044-1051.[18][19]

- SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[13C NMR].

- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Chen, C. H., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(22), 5852-5855.

- Yoshimitsu, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438.[4]

- Begue, J. P., & Bonnet-Delpon, D. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Advances, 3(44), 21153-21179.[5]

- Kaye, P. T., & Mphahlele, M. J. (2000).

- Chemguide. (n.d.). Fragmentation patterns in mass spectra.

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- BenchChem. (2025). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Amino-6-methylphenyl)ethanone.

- LookChem. (n.d.). Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone.

- Clark, D. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.

- The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. [YouTube Video].

- University of Puget Sound. (n.d.). INFRARED SPECTROSCOPY (IR).

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [YouTube Video].

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound CAS#: 1233967-22-0 [m.chemicalbook.com]

- 3. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azolifesciences.com [azolifesciences.com]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 16. dovepress.com [dovepress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and pharmaceutical development. The document details its physicochemical properties, including its precise molecular weight, and explores its critical role as a versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). A proposed, scientifically-grounded synthetic protocol is presented, alongside a discussion of the underlying chemical principles. Furthermore, this guide delves into the applications of this compound in drug discovery, supported by an analysis of its structural features that are advantageous for developing novel therapeutics. Safety protocols for handling this compound are also outlined.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound emerges as a valuable synthon, combining the structural motifs of a brominated aniline with a trifluoromethyl ketone. This unique combination of functional groups provides a powerful platform for the construction of a diverse array of bioactive molecules. The presence of the bromine atom offers a reactive handle for cross-coupling reactions, while the ortho-amino ketone functionality is a precursor for the synthesis of various heterocyclic systems. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₃NO | |

| Molecular Weight | 268.03 g/mol | [1] |

| CAS Number | 1233967-22-0 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [1] |

| InChI Key | CWTOSTWUQONVEW-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While specific peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles, primarily the Friedel-Crafts acylation. The proposed synthesis involves the trifluoroacetylation of a suitable aniline precursor.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route to this compound is the Friedel-Crafts acylation of 4-bromoaniline with a trifluoroacetylating agent. The amino group of the aniline is a strongly activating ortho-, para-director, which would favor the introduction of the trifluoroacetyl group at the ortho position.

Sources

A Technical Guide to the Spectroscopic Signature of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for the compound 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS No. 1233967-22-0). As a fluorinated aromatic ketone, this molecule possesses a unique structural architecture that makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in synthetic applications. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in fundamental principles and comparative analysis with structurally related compounds. Detailed experimental protocols for data acquisition are also provided to ensure reproducibility and methodological rigor.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines several key functional groups on a benzene scaffold, each imparting a distinct influence on its spectral properties.

-

Aromatic System: A 1,2,5-trisubstituted benzene ring.

-

Substituents:

-

Amino (-NH₂): A strong electron-donating group (EDG) that increases electron density at the ortho and para positions, shielding nearby protons and carbons.

-

Bromine (-Br): An electronegative, electron-withdrawing group (EWG) via induction, which also possesses a characteristic isotopic signature.

-

Trifluoroacetyl (-COCF₃): A potent electron-withdrawing group due to the combined inductive effects of the carbonyl and trifluoromethyl moieties.

-

These competing electronic effects create a unique distribution of electron density, which is directly interrogated by spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Due to the absence of readily available experimental spectra in public databases, the following assignments are based on established principles of substituent chemical shift effects, spin-spin coupling, and data from analogous structures.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The aromatic region is expected to display three distinct signals corresponding to the three protons on the phenyl ring.

-

H-3: This proton is ortho to the electron-donating -NH₂ group and meta to the -Br and -COCF₃ groups. It is expected to be the most shielded (upfield) aromatic proton, appearing as a doublet from coupling to H-4.

-

H-4: This proton is meta to the -NH₂ and -Br groups and para to the -COCF₃ group. It will be deshielded relative to H-3 and will appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-6: This proton is ortho to the strongly electron-withdrawing -COCF₃ group and meta to the -NH₂ and -Br groups. It is predicted to be the most deshielded (downfield) aromatic proton, appearing as a doublet from coupling to H-4.

-

-NH₂ Protons: These protons will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.75 - 6.85 | d (doublet) | J(H3-H4) ≈ 8.5 - 9.0 |

| H-4 | 7.35 - 7.45 | dd (doublet of doublets) | J(H4-H3) ≈ 8.5 - 9.0, J(H4-H6) ≈ 2.0 - 2.5 |

| H-6 | 7.70 - 7.80 | d (doublet) | J(H6-H4) ≈ 2.0 - 2.5 |

| -NH₂ | 6.40 - 6.60 | br s (broad singlet) | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. A key feature will be the carbon-fluorine coupling, which splits the signals of the trifluoromethyl carbon and the adjacent carbonyl carbon into quartets.[2]

-

-CF₃ Carbon (C9): This carbon will appear as a strong quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.

-

Carbonyl Carbon (C7): This carbon is also expected to be a quartet due to two-bond coupling (²JCF) with the fluorine atoms.

-

Aromatic Carbons (C1-C6): The chemical shifts are influenced by the attached substituents. The carbon attached to the amino group (C2) will be shielded, while the carbons attached to the carbonyl (C1) and bromine (C5) will be deshielded. Longer-range C-F couplings may also be observed.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C1 | 118 - 122 | q (quartet) | ³JCF ≈ 3 - 5 |

| C2 | 148 - 152 | s (singlet) | - |

| C3 | 119 - 123 | s (singlet) | - |

| C4 | 138 - 142 | s (singlet) | - |

| C5 | 110 - 114 | s (singlet) | - |

| C6 | 135 - 139 | s (singlet) | - |

| C7 (C=O) | 180 - 185 | q (quartet) | ²JCF ≈ 30 - 35 |

| C9 (-CF₃) | 115 - 120 | q (quartet) | ¹JCF ≈ 285 - 295 |

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides critical information about the functional groups present. The key vibrational modes for this compound are predicted below.[3]

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected for the asymmetric and symmetric N-H stretches.[4]

-

C=O Stretching: The carbonyl stretch of an aromatic ketone is typically found around 1685 cm⁻¹. However, the adjacent, highly electronegative -CF₃ group will increase the frequency of this vibration significantly, likely shifting it above 1700 cm⁻¹.[5]

-

C-F Stretching: The C-F bonds will produce very strong and characteristic absorption bands in the fingerprint region.

-

Aromatic C=C and C-H Stretching: Standard absorptions for a substituted benzene ring will be present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3450 - 3490 | Medium |

| N-H Symmetric Stretch | 3360 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium |

| C=O Stretch (Ketone) | 1705 - 1725 | Strong, Sharp |

| Aromatic C=C Bending | 1580 - 1620 | Medium-Strong |

| N-H Bending (Scissoring) | 1610 - 1640 | Medium |

| C-F Stretches | 1100 - 1300 | Very Strong |

| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial structural information through fragmentation analysis.

-

Molecular Ion (M⁺∙): The most critical feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This will result in two molecular ion peaks of nearly equal intensity at m/z 267 and 269 (for ¹²C, ¹H, ¹⁴N, ¹⁹F, ⁷⁹/⁸¹Br).

-

Key Fragmentation Pathways: The fragmentation is expected to be dominated by cleavages adjacent to the carbonyl group and the loss of stable neutral fragments.[7][8] The most likely fragmentation is the alpha-cleavage leading to the loss of the •CF₃ radical, which is a very stable radical.

Caption: Predicted major fragmentation pathways in EI-MS.

| Predicted m/z | Proposed Ion Formula | Proposed Fragmentation Pathway | Expected Abundance |

| 267 / 269 | [C₈H₅BrF₃NO]⁺∙ | Molecular Ion (M⁺∙) | Medium |

| 198 / 200 | [C₇H₅BrNO]⁺ | α-cleavage: Loss of •CF₃ radical from M⁺∙ | High (likely base peak) |

| 170 / 172 | [C₆H₅BrN]⁺ | Loss of CO from [M - CF₃]⁺ | Medium |

| 171 / 173 | [C₆H₅BrN]⁺∙ | Cleavage of C-C bond between phenyl ring and carbonyl | Medium |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | Medium |

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Process the data with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a high-purity volatile solvent such as methanol or acetonitrile.

-

Instrumentation: For fragmentation analysis, use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with Electrospray Ionization (ESI).

-

Acquisition (GC-MS): Inject 1 µL of the sample. Use a standard non-polar capillary column. The EI source energy should be set to 70 eV. Scan a mass range of m/z 40-400.

Conclusion

The spectroscopic signature of this compound is defined by a unique combination of features arising from its substituted aromatic core. Key identifying characteristics include the three distinct signals in the aromatic region of the ¹H NMR spectrum, the C-F coupled quartets for the carbonyl and trifluoromethyl carbons in the ¹³C NMR spectrum, a high-frequency C=O stretch (>1700 cm⁻¹) in the IR spectrum, and a characteristic M/M+2 molecular ion peak (m/z 267/269) in the mass spectrum, with a dominant fragmentation corresponding to the loss of a trifluoromethyl radical. This comprehensive, predictive dataset serves as a robust reference for researchers working with this important chemical entity.

References

- ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted benzenes, aniline and...

- Wang, P., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.

- LibreTexts. (n.d.). Infrared Spectroscopy (IR).

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...

- Illinois State University. (2015). Infrared Spectroscopy.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Yanbu Journal of Engineering and Science. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry.

- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

- Mount Royal University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- PubChem. (n.d.). 2,2,2-Trifluoroacetophenone.

- American Chemical Society. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.

- Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Reddit. (2017). Carbon-fluorine spin coupling constants.

- ACS Publications. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.

- NIST. (n.d.). 2,3,6-Trifluoroacetophenone.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane.

- ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?

- Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.

- ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone...

- ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks...

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-.

- University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Aladdin. (n.d.). This compound.

- PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone.

- YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. yjes.researchcommons.org [yjes.researchcommons.org]

- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. pdf.benchchem.com [pdf.benchchem.com]

synthesis and characterization of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

I have gathered some valuable information but still face a few gaps in creating a comprehensive technical guide.

From the search results, I have a better understanding of Friedel-Crafts acylation and trifluoroacetylation of anilines, which are relevant to the synthesis of the target molecule. I have also found some general properties of the target compound and its non-fluorinated analog, as well as information on the characterization of trifluoromethyl ketones and 19F NMR spectroscopy.

However, I am still missing a specific, detailed synthetic protocol for 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. The patent literature provides methods for similar compounds, but not the exact target molecule. This will require me to devise a plausible synthetic route based on the available information.

Furthermore, while I have found some general information on the characterization of similar compounds, I lack specific spectral data (NMR, IR, MS) for this compound. I will have to predict the expected spectral characteristics based on the structure and data for analogous compounds.

Finally, the applications of this specific molecule are not well-documented in the search results. I have found information on the use of trifluoromethyl ketones in drug design, which I can use to infer potential applications for the target compound.

Given these limitations, I will proceed with generating the technical guide by leveraging the information I have and making logical scientific inferences where specific data is unavailable. I will clearly state when a protocol or data is based on established methods for similar compounds rather than on a direct experimental report for the target molecule.

I will now proceed with generating the in-depth technical guide.

A Comprehensive Technical Guide to the Synthesis and Characterization of this compound

Foreword

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the . This molecule, a trifluoromethyl ketone derivative of 4-bromoaniline, represents a valuable building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of a plausible synthetic route, detailed characterization methodologies, and potential applications. The protocols and data presented herein are based on established chemical principles and spectral data from analogous compounds, offering a solid foundation for the synthesis and study of this and similar molecules.

Introduction and Significance

This compound is a halogenated and trifluoromethylated aromatic ketone. Its structure combines several key features that make it a compound of interest in synthetic and medicinal chemistry:

-

Aromatic Amine: The primary amino group on the phenyl ring is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

-

Bromine Atom: The bromo substituent provides a site for further functionalization through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.

-

Trifluoromethyl Ketone: This moiety is a key pharmacophore known to act as a transition-state mimic for serine and cysteine proteases, making it a valuable warhead for the design of enzyme inhibitors.[2] The high electronegativity of the fluorine atoms renders the carbonyl carbon highly electrophilic and prone to forming stable tetrahedral adducts with nucleophilic residues in enzyme active sites.

The strategic combination of these functional groups in a single molecule makes this compound a promising scaffold for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of the target molecule can be envisioned through a Friedel-Crafts acylation of a suitably protected 4-bromoaniline derivative, followed by deprotection. A direct Friedel-Crafts acylation on 4-bromoaniline is challenging due to the deactivating effect of the amino group and its propensity to coordinate with the Lewis acid catalyst. Therefore, a protecting group strategy is essential.

Synthetic Strategy: A Two-Step Approach

A plausible and efficient synthetic route involves the following key steps:

-

Protection of the Amino Group: The amino group of 4-bromoaniline is first protected to prevent side reactions and to facilitate the subsequent Friedel-Crafts acylation. An acetyl group is a suitable choice for this purpose.

-

Friedel-Crafts Acylation: The protected aniline derivative undergoes a Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to introduce the trifluoroacetyl group at the ortho position to the amino group.

-

Deprotection: The protecting group is then removed to yield the final product.